DGAT1 Inhibition: Weak Activity
Germanicol acetate exhibits weak inhibitory activity against the enzyme diacylglycerol acyltransferase 1 (DGAT1). In a standardized rat liver microsome assay, germanicol acetate was found to have an IC50 value > 0.25 mM [1]. This potency is approximately 10-fold weaker than that of the structurally related triterpene acid methyl ursolate (IC50 = 0.0264 mM), providing a clear quantitative benchmark for its enzymatic activity.
vs methyl ursolate IC₅₀ 0.0264 mM
≥ 9.5-fold weaker
| Evidence Dimension | Inhibition of diacylglycerol acyltransferase 1 (DGAT1) |
|---|---|
| Target Compound Data | IC50 > 0.25 mM |
| Comparator Or Baseline | Methyl ursolate (a triterpene acid analog) IC50 = 0.0264 mM |
| Quantified Difference | ≥ 9.5-fold weaker inhibition |
| Conditions | Rat liver microsome assay (Rattus norvegicus) |
Why This Matters
This data establishes germanicol acetate as a low-potency DGAT1 inhibitor, which is critical for researchers seeking to avoid DGAT1-mediated effects or to use it as a weak control in assays involving this enzyme.
- [1] Dat, N. T., Cai, X. F., Rho, M. C., Lee, H. S., Bae, K., & Kim, Y. H. (2005). The inhibition of diacylglycerol acyltransferase by terpenoids from Youngia koidzumiana. Archives of Pharmacal Research, 28(2), 164-168. Retrieved April 18, 2026, from BRENDA database. View Source
